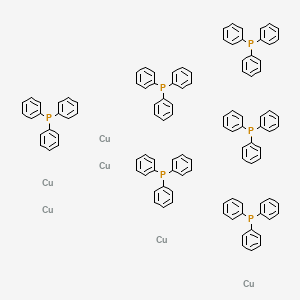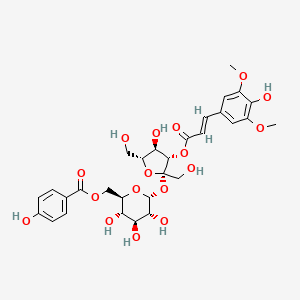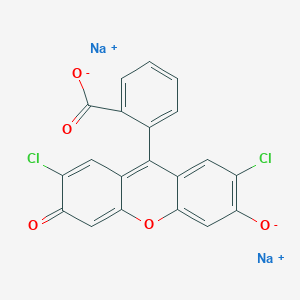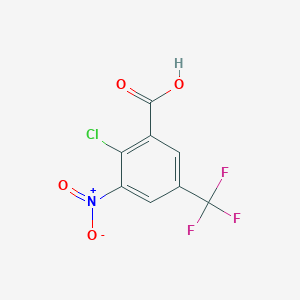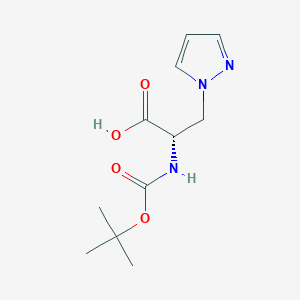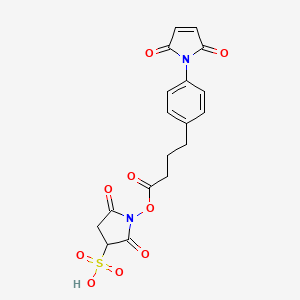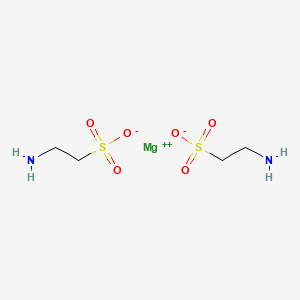
Magnesium taurate
Descripción general
Descripción
Magnesium Taurate, also known as Magnesium ditaurate, is the magnesium salt of taurine and a mineral supplement . It is a nutritional supplement available in pill and powder forms . It contains approximately 8.9% elemental magnesium by mass. Accordingly, 100 mg of magnesium is contained in 1121 mg of magnesium taurate .
Synthesis Analysis
The compound is synthesized by reacting taurine and magnesium in a 2:1 molar ratio . The resulting mixture is diluted with methanol and the remaining clear filtrate is crystallized from methanol .Molecular Structure Analysis
The molecular formula of Magnesium Taurate is C4H12MgN2O6S2 . Its average mass is 272.583 Da and its monoisotopic mass is 271.998718 Da .Chemical Reactions Analysis
Magnesium Taurate has been studied in rats for delaying the onset and progression of cataract . Both in vivo and in vitro studies demonstrated that treatment with magnesium taurate delays the onset and progression of cataract in galactose fed rats by restoring the lens Ca (2+)/Mg (2+) ratio and lens redox status .Physical And Chemical Properties Analysis
Magnesium Taurate is a complex made of the mineral magnesium and an amino acid, taurine . It contains approximately 8.9% elemental magnesium by mass . Accordingly, 100 mg of magnesium is contained in 1121 mg of magnesium taurate .Aplicaciones Científicas De Investigación
Antihypertensive and Cardioprotective Effects
Magnesium taurate has been studied for its antihypertensive activity and cardioprotective effects. A study by Shrivastava et al. (2018) investigated the effects of magnesium taurate on hypertension and cardiotoxicity in albino rats. The study found that oral administration of magnesium taurate significantly restored blood pressure and myocardial antioxidants, suggesting its potential as a nutritional supplement to improve cardiovascular health (Shrivastava et al., 2018).
Anticataract Effects
Magnesium taurate has shown promising results in the prevention of cataractogenesis. Iezhitsa et al. (2016) developed a liposomal formulation of magnesium taurate and observed its effects on cataractogenesis in galactose-fed rats. The study found that magnesium taurate effectively delayed the progression of cataract by restoring lens Ca/Mg ratio and reducing oxidative stress (Iezhitsa et al., 2016).
Another study by Choudhary and Bodakhe (2016) indicated that magnesium taurate prevents the progression of cataractogenesis through the restoration of lenticular oxidative damages and lens ATPase functions in hypertensive animals (Choudhary & Bodakhe, 2016).
Bioavailability
The bioavailability of magnesium taurate has been a subject of research. Uysal et al. (2018) conducted a study to investigate the bioavailability of various magnesium compounds, including magnesium taurate. They found that magnesium taurate was rapidly absorbed and showed high tissue concentration levels in the brain, which could be associated with decreased anxiety indicators (Uysal et al., 2018).
Prevention of Tissue Damage in Traumatic Brain Injury
Magnesium taurate has also been studied for its potential in preventing tissue damage in traumatic brain injuries. Hosgorler et al. (2020) found that magnesium acetyl taurate ameliorated histopathological deteriorations and improved brain function in rats subjected to mild traumatic brain injury (Hosgorler et al., 2020).
Mecanismo De Acción
Magnesium is an essential element for bodily function . From DNA synthesis to nerve and muscle function to enzyme support, it lists multiple roles magnesium plays . In fact, more than 80% of metabolic functions in the body require magnesium . Taurine is a unique amino acid. Unlike other amino acids, taurine is not used to build proteins . While taurine is abundant throughout the body, there is not a lot of human research on the role that it plays .
Direcciones Futuras
Magnesium Taurate has been studied in animal models to treat eye injuries, traumatic brain injury (TBI), and high blood pressure, but human clinical trials are needed to verify its effects . Some research in animals and one small study in men shows taurine and magnesium supplementation can stimulate cells that help repair heart blood vessels .
Propiedades
IUPAC Name |
magnesium;2-aminoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H7NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*1-3H2,(H,4,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURQOBSFRVSEB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12MgN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022013 | |
| Record name | Magnesium taurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium taurate | |
CAS RN |
92785-94-9, 334824-43-0 | |
| Record name | Magnesium taurinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92785-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium taurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334824430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium taurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanesulfonic acid, 2-amino-, magnesium salt (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM TAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCM1N3D968 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



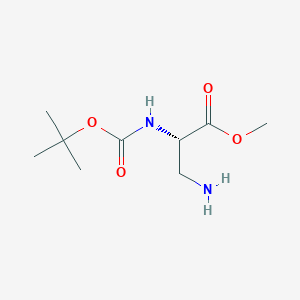
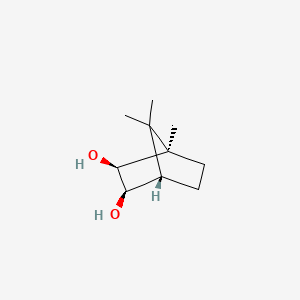
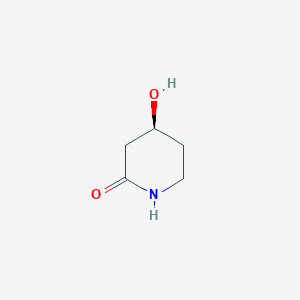
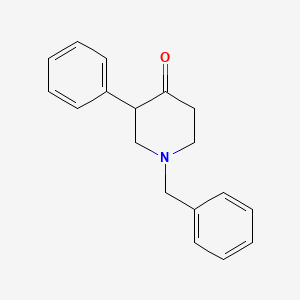

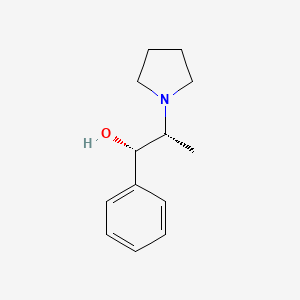
![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)
